molecular formula C19H34N2O5 B126351 Dexibuprofen lysine CAS No. 141505-32-0

Dexibuprofen lysine

Cat. No.: B126351
CAS No.: 141505-32-0
M. Wt: 370.5 g/mol
InChI Key: ZLGIZCLYTDPXEP-LQDNOSPQSA-N
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Description

Dexibuprofen lysine is a pharmacologically active enantiomer of racemic ibuprofen, specifically the S-(+)-enantiomer. It is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound is known for its improved pharmacological profile, including higher efficacy and better tolerability compared to racemic ibuprofen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexibuprofen lysine can be synthesized through the resolution of racemic ibuprofen or by asymmetric synthesis. The resolution process involves the separation of the S-(+)-enantiomer from the racemic mixture using chiral agents or chromatography techniques. Asymmetric synthesis, on the other hand, employs chiral catalysts to directly produce the S-(+)-enantiomer .

Industrial Production Methods

The industrial production of this compound involves large-scale resolution or asymmetric synthesis processes. The resolution method typically uses chiral chromatography or crystallization techniques to separate the desired enantiomer. Asymmetric synthesis in industrial settings often utilizes chiral catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Dexibuprofen lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dexibuprofen lysine has a wide range of scientific research applications:

Mechanism of Action

Dexibuprofen lysine exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically the COX-2 isoform. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound’s higher concentration of the active S-enantiomer contributes to its enhanced pharmacological activity and better safety profile compared to racemic ibuprofen .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Racemic mixture of S-(+)- and R-(-)-enantiomers.

    Diclofenac: Another NSAID with a different chemical structure but similar anti-inflammatory properties.

    Naproxen: A non-steroidal anti-inflammatory drug with a longer half-life and different pharmacokinetic profile.

    Celecoxib: A selective COX-2 inhibitor with a different mechanism of action.

Uniqueness of Dexibuprofen Lysine

This compound stands out due to its higher efficacy and better tolerability compared to racemic ibuprofen. The S-(+)-enantiomer is more potent and has a lower risk of gastrointestinal side effects. Additionally, this compound’s improved pharmacokinetic properties, such as better oral bioavailability, make it a preferred choice in clinical settings .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIZCLYTDPXEP-LQDNOSPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141505-32-0
Record name Dexibuprofen lysine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXIBUPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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